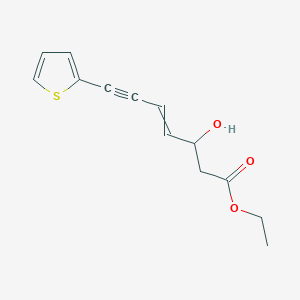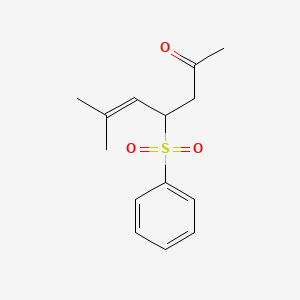
4-(Benzenesulfonyl)-6-methylhept-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-6-methylhept-5-en-2-one is an organic compound that features a benzenesulfonyl group attached to a heptenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-6-methylhept-5-en-2-one typically involves the reaction of benzenesulfonyl chloride with an appropriate heptenone derivative. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to facilitate the reaction . The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzenesulfonyl)-6-methylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while substitution reactions can produce halogenated or nitrated benzene compounds.
Aplicaciones Científicas De Investigación
4-(Benzenesulfonyl)-6-methylhept-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-(Benzenesulfonyl)-6-methylhept-5-en-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s sulfonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the heptenone backbone.
Benzenesulfonyl chloride: A precursor in the synthesis of 4-(Benzenesulfonyl)-6-methylhept-5-en-2-one.
Sulfonyl fluorides: Compounds with similar reactivity but different functional groups
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group with a heptenone backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
62692-45-9 |
|---|---|
Fórmula molecular |
C14H18O3S |
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C14H18O3S/c1-11(2)9-14(10-12(3)15)18(16,17)13-7-5-4-6-8-13/h4-9,14H,10H2,1-3H3 |
Clave InChI |
STDRKOZPZAPQKD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(CC(=O)C)S(=O)(=O)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


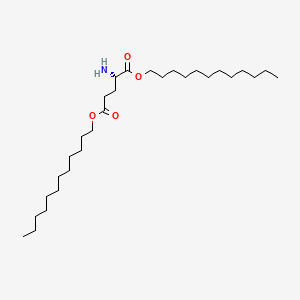
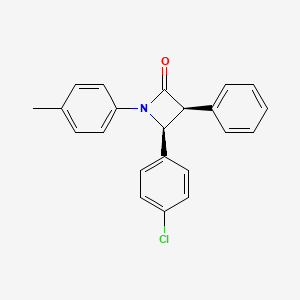
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
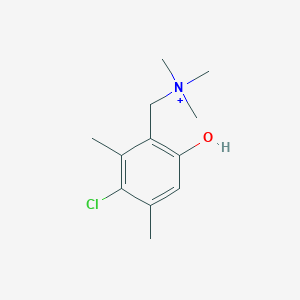
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)

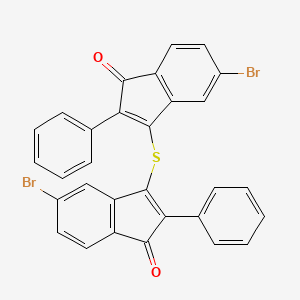
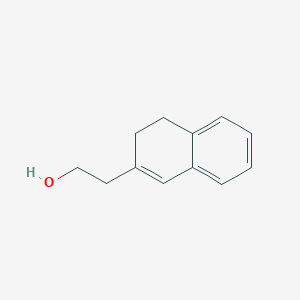
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)



